2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide
Description
The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide features a benzoxazole core linked to a thiazolidinedione moiety via an acetamide bridge. Benzoxazoles are heterocyclic systems known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Thiazolidinediones (TZDs) are recognized for their role in modulating peroxisome proliferator-activated receptors (PPARs), particularly in diabetes therapeutics.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(9-13-11-5-1-4-8-15(11)25-20-13)19-12-6-2-3-7-14(12)21-17(23)10-26-18(21)24/h1,4-5,8,12,14H,2-3,6-7,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWJCZYPGBHPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CC2=NOC3=CC=CC=C32)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the formation of the thiazolidine ring, and finally, the acetamide linkage.
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazolidine Ring: This involves the reaction of cysteine or its derivatives with carbonyl compounds under basic conditions.
Acetamide Linkage: The final step involves the coupling of the benzoxazole and thiazolidine intermediates with an acetamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the benzoxazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidine rings may interact with active sites of enzymes, inhibiting their activity or modulating their function. The acetamide linkage may also play a role in stabilizing these interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Target Compound
- Benzoxazole : Electron-deficient aromatic system with oxygen and nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Thiazolidinedione : Contains two ketone groups, contributing to its role as a PPAR-γ agonist.
Analogs from and
- Thiazolidinone Derivatives: Compounds 22–27 () and nitro-furyl derivatives () feature 4-oxo-2-thioxo-1,3-thiazolidin-3-yl groups. The thioxo (C=S) group in these analogs may increase metabolic stability compared to the dioxo (C=O) group in the target compound .
- Substituent Variations :
Acetamide Linker Modifications
- Target Compound : The acetamide connects benzoxazole to a cyclohexyl-TZD group, balancing rigidity and flexibility.
- N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide () : Features a chloromethyl group at position 3, enabling nucleophilic substitutions for further derivatization .
- Anti-Exudative Acetamides (): Derivatives with triazole-thiol groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-inflammatory activity comparable to diclofenac .
Physicochemical Properties
Melting Points and Stability
- Target Compound : Melting point unreported, but cyclohexyl-TZD likely increases thermal stability.
- Analogs: Thiazolidinone derivatives: 158–217°C (). Benzisoxazole-chloromethyl: 172–173°C ().
Pharmacological Potential
Target Compound
- Hypothesized Activity : PPAR-γ modulation (TZD moiety) and kinase inhibition (benzoxazole).
- Structural Advantages : Cyclohexyl group may enhance blood-brain barrier penetration.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide is a hybrid molecule that combines a benzoxazole moiety with a thiazolidinone structure. This combination is of significant interest due to the potential biological activities exhibited by both components. Benzoxazole derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities, while thiazolidinones have been recognized for their antidiabetic and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that benzoxazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) through mechanisms involving the inhibition of the Bcl-2 protein family .
In the case of This compound , preliminary studies suggest it may exhibit similar anticancer properties. The thiazolidinone component is known to enhance the cytotoxicity of compounds through mechanisms such as cell cycle arrest and apoptosis induction .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | A549 | 4.5 | |
| This compound | Jurkat | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been extensively studied. Compounds containing the benzoxazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
In vitro studies on related compounds revealed minimum inhibitory concentrations (MICs) indicating significant antibacterial activity. It is hypothesized that the structural features of This compound may also contribute to its antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Selected Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Escherichia coli | 15 | |
| Compound D | Staphylococcus aureus | 10 | |
| This compound | TBD | TBD | TBD |
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar to other benzoxazole derivatives, this compound may induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways.
- Cell Cycle Arrest : The thiazolidinone moiety is known to cause cell cycle arrest at specific phases (G0/G1 or G2/M), which can prevent cancer cell proliferation.
- Antibacterial Mechanisms : The presence of electron-withdrawing groups in its structure may enhance its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
In recent studies focusing on related compounds with similar structures:
- Study on Benzoxazole Derivatives : A series of benzoxazole derivatives were synthesized and tested for their anticancer activity against various cell lines. Results indicated that modifications on the benzene ring significantly impacted their IC50 values .
- Thiazolidinone Research : Thiazolidinone derivatives have been shown to exhibit anti-inflammatory properties in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide, and what analytical techniques are critical for confirming its purity and structural integrity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of benzoxazole derivatives with thiazolidinone-containing intermediates. Key steps include:
- Cyclohexylamine functionalization : Reacting 2,4-dioxo-thiazolidine with cyclohexylamine under reflux conditions in anhydrous ethanol to form the thiazolidinone-cyclohexyl intermediate .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the benzoxazole moiety to the thiazolidinone-cyclohexyl scaffold in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
Q. Critical analytical techniques :
- HPLC-MS : To verify purity (>95%) and molecular weight confirmation.
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and absence of impurities .
- Melting point analysis : Consistency with literature values (e.g., 210–215°C) .
Q. How can researchers employ X-ray crystallography and spectroscopic methods (NMR, IR) to resolve the three-dimensional structure and electronic properties of the compound?
Methodological Answer:
-
X-ray crystallography :
- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173–230 K to minimize thermal motion artifacts .
- Structure refinement : Apply SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding networks .
- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>10:1) to ensure model reliability .
-
Spectroscopic methods :
- NMR : Assign peaks using H-C HSQC and HMBC to map heteronuclear correlations, particularly for the benzoxazole and thiazolidinone moieties .
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1700 cm for thiazolidinone, N-H bend at ~3300 cm) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound's interactions with biological targets (e.g., enzymes, receptors) in vitro, and how should contradictory pharmacological data be reconciled?
Methodological Answer:
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In vitro assays :
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Addressing contradictions :
Q. What computational approaches (e.g., molecular docking, MD simulations) are suitable for predicting the compound's binding affinities and metabolic stability, and how do these models align with empirical data?
Methodological Answer:
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Molecular docking :
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MD simulations :
Q. How should researchers design environmental fate studies to assess the compound's persistence, bioaccumulation, and toxicity in aquatic/terrestrial ecosystems?
Methodological Answer:
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Experimental design :
- Persistence : Conduct OECD 301B biodegradation tests in freshwater/sediment systems, monitoring half-life via LC-MS .
- Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish (Danio rerio) using OECD 305 guidelines .
- Toxicity : Perform acute/chronic assays (e.g., Daphnia magna immobilization, algal growth inhibition) with EC calculations .
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Data interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
